3-(4-(Phenylthio)butanamido)benzofuran-2-carboxamide
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Overview
Description
3-(4-(Phenylthio)butanamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the benzofuran class of compounds Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Phenylthio)butanamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of benzofuran-2-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using appropriate reagents such as thionyl chloride followed by reaction with an amine.
Thioether Formation: The phenylthio group is introduced through a nucleophilic substitution reaction, where a phenylthiol reacts with a suitable leaving group on the butanamido moiety.
Final Assembly: The final compound is obtained by coupling the benzofuran core with the modified butanamido moiety under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Phenylthio)butanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The benzofuran core can undergo electrophilic substitution reactions, particularly at the C3 position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(4-(Phenylthio)butanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Influencing Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzofuran-2-carboxamide: Shares the benzofuran core but lacks the phenylthio and butanamido groups.
N-phenylbenzo[b]thiophene-2-carboxamide: Contains a benzo[b]thiophene core instead of benzofuran.
Uniqueness
3-(4-(Phenylthio)butanamido)benzofuran-2-carboxamide is unique due to the presence of both the phenylthio and butanamido groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound for various applications, distinguishing it from other benzofuran derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(4-phenylsulfanylbutanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c20-19(23)18-17(14-9-4-5-10-15(14)24-18)21-16(22)11-6-12-25-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H2,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWBNLNZNMASKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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